4-Bromo-3-chloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUGGBALRQUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672632 | |
| Record name | 4-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209339-16-1 | |
| Record name | 4-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 4-Bromo-3-chloroquinoline for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It details its chemical identity, synthesis, characterization, reactivity, and potential applications, with a focus on providing practical, field-proven insights.
This compound is a dihalogenated quinoline, a class of heterocyclic compounds extensively used as building blocks in medicinal chemistry and materials science. The strategic placement of bromine and chlorine atoms on the quinoline scaffold offers distinct reactivity profiles, making it a versatile intermediate for further chemical modifications.
CAS Number: 1209339-16-1
Molecular Structure:
Caption: Chemical structure of this compound.
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | |
| Molecular Weight | 242.50 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Solid (predicted) | |
| Boiling Point | >300 °C (predicted) | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis of this compound
The synthesis of substituted quinolines can be achieved through various established methods, such as the Combes, Conrad-Limpach, and Gould-Jacobs reactions.[1][2] For this compound, a plausible and efficient synthetic route is the Gould-Jacobs reaction, starting from the commercially available 4-bromo-3-chloroaniline.[3][4] This method is particularly advantageous as it allows for the construction of the 4-hydroxyquinoline core, which can then be readily converted to the target this compound.
Proposed Synthetic Workflow: Gould-Jacobs Reaction
The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization to form the quinoline ring system.[3][4]
Caption: Proposed synthesis workflow for this compound via the Gould-Jacobs reaction.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2-((4-bromo-3-chlorophenyl)amino)methylenemalonate (Condensation)
-
In a round-bottom flask, combine 4-bromo-3-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-120 °C for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cool the reaction mixture and purify the crude product by recrystallization from ethanol to yield the condensation product.
Step 2: Synthesis of Ethyl 7-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate (Thermal Cyclization)
-
Add the condensation product from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.
-
Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the cyclized product.
Step 3: Synthesis of 7-bromo-8-chloro-4-hydroxyquinoline (Saponification and Decarboxylation)
-
Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 2-4 hours to effect saponification.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid intermediate.
-
Filter the solid and heat it at a temperature above its melting point until gas evolution (CO₂) ceases, indicating complete decarboxylation.
-
The resulting solid is 7-bromo-8-chloro-4-hydroxyquinoline.
Step 4: Synthesis of this compound (Chlorination)
-
Treat the 7-bromo-8-chloro-4-hydroxyquinoline from Step 3 with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 2-3 hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization
Accurate structural elucidation of this compound is critical. The following are the predicted spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.9 | s | - | H-2 |
| ~8.2 | d | ~8.5 | H-5 |
| ~7.8 | dd | ~8.5, ~1.5 | H-6 |
| ~7.6 | d | ~1.5 | H-8 |
| ~7.5 | t | ~8.5 | H-7 |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will provide information on the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~151 | C-2 |
| ~150 | C-8a |
| ~148 | C-4 |
| ~134 | C-7 |
| ~130 | C-5 |
| ~129 | C-6 |
| ~128 | C-4a |
| ~125 | C-8 |
| ~122 | C-3 |
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[5][6]
-
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks. The most abundant peaks will be at m/z 241 (for C₉H₅⁷⁹Br³⁵ClN), 243 (for C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN), and 245 (for C₉H₅⁸¹Br³⁷ClN). The relative intensities of these peaks will be approximately 3:4:1.
-
Fragmentation: Common fragmentation pathways would involve the loss of halogen atoms. Key fragments would be observed at [M-Cl]⁺ and [M-Br]⁺.
Reactivity and Chemical Transformations
The bromine and chlorine substituents on the quinoline ring are key to its utility as a synthetic intermediate. The C4-Br bond is generally more reactive towards nucleophilic substitution and metal-catalyzed cross-coupling reactions than the C3-Cl bond.
Caption: Key chemical transformations of this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C4-Br bond is an excellent handle for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, and amino groups, respectively. This provides a pathway to a diverse range of substituted quinolines.[7]
-
Nucleophilic Aromatic Substitution (SNAr): The C4 position of the quinoline ring is activated towards nucleophilic attack. The bromine at this position can be displaced by strong nucleophiles.
Applications in Research and Drug Development
Halogenated quinolines are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[8] They are integral components of drugs with antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[9]
-
Anticancer Agents: Many quinoline derivatives have been investigated as kinase inhibitors and anti-proliferative agents. The bromo and chloro substituents can serve as handles for further derivatization to optimize binding to biological targets.
-
Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine. Novel halogenated quinolines are continuously being explored to combat drug-resistant malaria strains.
-
Antimicrobial Agents: The quinoline scaffold is also found in antibacterial and antifungal compounds.
This compound, with its two reactive halogen atoms, is a valuable starting material for the synthesis of libraries of novel quinoline derivatives for screening in various drug discovery programs.
Safety and Handling
As with all poly-halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Halogenated compounds should typically be collected in a designated waste container.[11]
Many aromatic amines and their derivatives are considered potential carcinogens or mutagens, so appropriate precautions should be taken, especially during synthesis from the aniline precursor.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa using QSAR and metabolomics approaches. ResearchGate. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
SAFETY DATA SHEET. Agilent. Available at: [Link]
-
Combes Quinoline Synthesis. Available at: [Link]
-
Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Journal of the Chemical Society B: Physical Organic. RSC Publishing. Available at: [Link]
-
Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. PubMed. Available at: [Link]
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Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs? | Environmental Medicine | ATSDR. CDC Archive. Available at: [Link]
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A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. PubMed Central. Available at: [Link]
-
An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. NIH. Available at: [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
SAFETY DATA SHEET. National Institute of Standards and Technology. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. Available at: [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]
-
Combes quinoline synthesis. ResearchGate. Available at: [Link]
-
The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Available at: [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]
-
Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]
-
Predict. NMRium demo. Available at: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. guidechem.com [guidechem.com]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Functionalization of 4-Bromo-3-chloroquinoline
<Step>
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed functionalization of 4-bromo-3-chloroquinoline. This heteroaromatic scaffold is a valuable building block in medicinal chemistry, and the ability to selectively modify its structure is paramount for the development of novel therapeutics. We will explore the principles of regioselectivity, delve into the nuances of various cross-coupling reactions, and provide step-by-step protocols to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
The quinoline core is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds. The dihalogenated derivative, this compound, offers two distinct reaction handles for sequential, site-selective functionalization. This capability allows for the systematic and controlled construction of complex molecular architectures, making it an invaluable starting material for creating libraries of compounds for biological screening.
The key to unlocking the synthetic potential of this molecule lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.
The Principle of Regioselectivity: C-Br vs. C-Cl Reactivity
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the Pd(0) catalyst. The C-Br bond is weaker and more readily cleaved by the palladium catalyst than the C-Cl bond.
This inherent difference in reactivity is the cornerstone of any synthetic strategy involving this compound. By carefully controlling reaction conditions, one can selectively functionalize the more reactive C4-Br position while leaving the C3-Cl position intact for subsequent transformations. This stepwise approach provides a powerful tool for building molecular diversity.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for Functionalization
A variety of palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functional groups onto the quinoline core. Each reaction type has its own set of optimal conditions and considerations.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4]
-
Mechanism Insight: The reaction is initiated by the oxidative addition of the aryl halide (preferentially the C-Br bond) to a Pd(0) complex. Following this, a transmetalation step occurs where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[5]
-
Causality in Experimental Choices:
-
Catalyst/Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is often crucial.[6] These ligands facilitate the oxidative addition and reductive elimination steps, which can be challenging for heteroaromatic substrates.
-
Base: A base is required to activate the boronic acid for transmetalation.[6] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. Inorganic bases are commonly employed.[7]
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically used to dissolve the reactants and facilitate the reaction.[5]
-
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a powerful method for installing alkynyl moieties, which are versatile functional groups that can undergo further transformations.[8]
-
Mechanism Insight: This reaction typically employs a dual catalytic system of palladium and copper(I).[9] The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product. Copper-free variants have also been developed.
-
Causality in Experimental Choices:
-
Catalysts: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are the standard.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX byproduct.[9]
-
Solvent: Solvents like THF or DMF are commonly used. The reaction is typically run under anaerobic conditions to prevent oxidative homocoupling of the alkyne.
-
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[10] This reaction is of immense importance in pharmaceutical chemistry, as the aniline and related moieties are common in bioactive molecules.
-
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then forms the desired C-N bond.[10]
-
Causality in Experimental Choices:
-
Catalyst/Ligand: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are essential for promoting the reaction, especially with less reactive aryl chlorides.[11]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
-
Heck Reaction: For C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a valuable method for carbon chain extension.[13][14]
-
Mechanism Insight: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[15]
-
Causality in Experimental Choices:
Cyanation: For Introduction of a Nitrile Group
The introduction of a nitrile (CN) group opens up a wide range of synthetic possibilities, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions.
-
Mechanism Insight: Palladium-catalyzed cyanation often involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a cyanide source and subsequent reductive elimination.
-
Causality in Experimental Choices:
-
Cyanide Source: While toxic sources like KCN or NaCN can be used, less toxic alternatives such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred for safety and milder reaction conditions.[16][17]
-
Catalyst/Ligand: Various palladium catalysts and ligands can be employed, and the choice often depends on the specific cyanide source and substrate.
-
Solvent: Polar aprotic solvents like DMF or DMA are typically used.
-
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the regioselective functionalization at the C4 position of this compound.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 | 12-24 | 75-95 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | Et₃N / DIPA | THF or DMF | 25-80 | 6-18 | 70-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | XPhos (2-6) | NaOt-Bu (1.5-2) | Toluene | 90-120 | 16-24 | 65-85 |
| Heck | Pd(OAc)₂ (3-5) | P(o-tol)₃ (6-10) | Et₃N (2-3) | DMF | 100-130 | 18-36 | 60-80 |
| Cyanation | Pd(PPh₃)₄ (5) | dppf (5) | Zn(CN)₂ (0.6) | DMA | 120 | 12 | 80-95 |
Note: These are generalized conditions and may require optimization for specific substrates.
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Many of the reagents are toxic and/or flammable.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
-
Reagents & Materials:
-
This compound (1.0 mmol, 242 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)
-
SPhos (0.06 mmol, 24.6 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon inert gas supply
-
-
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-chloro-4-phenylquinoline.
-
Protocol 2: Regioselective Sonogashira Coupling
This protocol describes the coupling of this compound with phenylacetylene.
-
Reagents & Materials:
-
This compound (1.0 mmol, 242 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 3.0 mmol, 418 µL)
-
Anhydrous, degassed THF (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield 3-chloro-4-(phenylethynyl)quinoline.
-
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Regioselective functionalization workflow.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvents; Insufficient base strength. | Use fresh catalyst/ligands; Ensure solvents are anhydrous and degassed; Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃). |
| Dehalogenation | High temperature; Certain ligand/base combinations. | Lower the reaction temperature; Screen different phosphine ligands; Use a milder base. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Ensure thorough degassing of reaction mixture; Add a small amount of water to facilitate boronic acid activation. |
| Formation of Byproducts | Reaction at C-Cl position; Side reactions of functional groups. | Lower reaction temperature to enhance selectivity for C-Br; Protect sensitive functional groups on coupling partners. |
Conclusion
The palladium-catalyzed functionalization of this compound is a robust and versatile strategy for the synthesis of complex, substituted quinolines. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can achieve selective, stepwise modifications. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are key to successfully applying these powerful synthetic tools in drug discovery and materials science.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. ikm.org.my [ikm.org.my]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 17. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 4-Bromo-3-chloroquinoline in Anticancer Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of medicinally active compounds.[1] Its inherent structural features, including its aromaticity, hydrogen bonding capabilities, and ability to intercalate with DNA, have made it a "privileged scaffold" in drug discovery.[2] In the realm of oncology, numerous quinoline derivatives have demonstrated significant therapeutic potential, acting through diverse mechanisms to combat cancer cell proliferation and survival.[3][4] These mechanisms include, but are not limited to, the inhibition of topoisomerases, modulation of cell cycle progression, induction of apoptosis, and disruption of angiogenesis.[3]
The strategic functionalization of the quinoline core is paramount to tuning its biological activity and pharmacokinetic profile. The introduction of various substituents at different positions can profoundly influence the molecule's interaction with its biological targets, its solubility, and its metabolic stability. Among the myriad of quinoline-based starting materials, 4-bromo-3-chloroquinoline stands out as a particularly versatile precursor for the synthesis of novel anticancer agents. The differential reactivity of the C4-bromo and C3-chloro positions offers a unique opportunity for selective and sequential derivatization, enabling the generation of a diverse library of 3,4-disubstituted quinolines for structure-activity relationship (SAR) studies.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It details robust and field-proven protocols for key palladium-catalyzed cross-coupling reactions, explains the rationale behind experimental choices, and discusses the potential anticancer applications of the resulting derivatives.
Strategic Derivatization of this compound: A Stepwise Approach
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.[5] This reactivity difference allows for the selective functionalization of the C4 position while leaving the C3 position available for subsequent modifications. This stepwise approach is crucial for the systematic exploration of the chemical space around the quinoline scaffold.
Below is a workflow diagram illustrating the strategic, sequential derivatization of this compound.
Caption: Workflow for the sequential derivatization of this compound.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are foundational for the derivatization of this compound. While these are generalized procedures, optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation at C4
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6] This reaction is particularly useful for introducing aryl or heteroaryl moieties at the C4 position of the quinoline ring.
Rationale: The choice of a palladium catalyst, often in combination with a phosphine ligand, is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role in activating the boronic acid for transmetalation.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a suitable ligand like SPhos (0.04 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 4-aryl-3-chloroquinoline derivative.
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation at C4
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted quinolines.[7][8] These derivatives can serve as versatile intermediates for further transformations.
Rationale: This reaction is typically co-catalyzed by palladium and copper(I) salts.[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. An amine base is used to deprotonate the alkyne and neutralize the resulting hydrohalic acid.[7]
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).
-
Solvent and Reagent Addition: Add a degassed solvent such as anhydrous THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 4-alkynyl-3-chloroquinoline.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation at C4
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position.[10][11]
Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich to promote reductive elimination), and a strong base to deprotonate the amine.[10] The choice of ligand and base is critical and often substrate-dependent.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), a phosphine ligand like XPhos or BrettPhos (0.05 equiv.), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, and monitor its progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography to afford the 4-amino-3-chloroquinoline derivative.
Structure-Activity Relationship (SAR) and Anticancer Potential
The derivatization of the this compound scaffold allows for a systematic investigation of the structure-activity relationship. The nature of the substituent at the C4 and C3 positions can significantly impact the anticancer potency and selectivity of the resulting compounds.
For instance, the introduction of an aryl group at the C4 position of the quinoline structure has been shown to dramatically increase the antiproliferative effect in various cancer cell lines.[1] A study on 3,4-diaryl-1,2,3,4-tetrahydroquinolines demonstrated that an unsubstituted phenyl ring at the 4-position resulted in the most potent activity.[1]
The table below summarizes the anticancer activity of selected 3,4-disubstituted quinoline derivatives from the literature, providing a benchmark for newly synthesized compounds.
| Compound ID | C4-Substituent | C3-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3c | Phenyl | Aryl | H460 (Lung) | 4.9 ± 0.7 | [1] |
| A-431 (Skin) | 2.0 ± 0.9 | [1] | |||
| HT-29 (Colon) | 4.4 ± 1.3 | [1] | |||
| DU145 (Prostate) | 12.0 ± 1.6 | [1] | |||
| MCF7 (Breast) | 14.6 ± 3.9 | [1] | |||
| 13 | 2-phenyl | H | HeLa (Cervical) | 8.3 | [2] |
| 12 | 2-(3,4-methylenedioxyphenyl) | H | PC3 (Prostate) | 31.37 | [2] |
| 11 | 2-(3,4-methylenedioxyphenyl) | H | PC3 (Prostate) | 34.34 | [2] |
| Compound A | 7-chloro-4-quinolinylhydrazone | H | SF-295 (CNS) | 0.314-4.65 µg/cm³ | [3] |
| HCT-8 (Colon) | [3] | ||||
| HL-60 (Leukemia) | [3] | ||||
| Compound B | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl | 5-(3-trifluoromethylphenyloxy) | T47D (Breast) | 0.016 ± 0.003 | [4] |
Note: The IC₅₀ values are presented as reported in the respective literature and may have been determined using different experimental conditions.
Plausible Mechanisms of Anticancer Action
The anticancer activity of quinoline derivatives is often attributed to their ability to interact with key cellular components and pathways. The planar aromatic structure of the quinoline ring system allows for intercalation into DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis.[12]
Furthermore, many quinoline-based compounds are known to be potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[12] The introduction of specific functional groups through derivatization can enhance the binding affinity and selectivity of these compounds for particular kinase targets.
The diagram below illustrates a potential mechanism of action for quinoline-based anticancer agents, highlighting their interference with key signaling pathways.
Caption: Potential mechanisms of anticancer action for quinoline derivatives.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel quinoline-based anticancer drug candidates. The differential reactivity of the C4-bromo and C3-chloro positions allows for a strategic and sequential derivatization approach, enabling the creation of diverse chemical libraries for SAR studies. The palladium-catalyzed cross-coupling reactions detailed in this application note provide robust and reproducible methods for the functionalization of this scaffold.
Future research in this area should focus on the continued exploration of the chemical space around the 3,4-disubstituted quinoline core. The development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties will be crucial for the translation of these promising compounds from the laboratory to the clinic. Furthermore, detailed mechanistic studies will be essential to elucidate the precise molecular targets and signaling pathways of these novel anticancer agents, paving the way for the rational design of next-generation quinoline-based therapies.
References
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (n.d.). In PMC. Retrieved from [Link]
-
One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H). (2014). In Journal of Chemical Research. Retrieved from [Link]
-
Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (n.d.). In ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). In Frontiers in Chemistry. Retrieved from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2019). In Arabian Journal of Chemistry. Retrieved from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2022). In RSC Advances. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). In NROChemistry. Retrieved from [Link]
-
The anticancer IC50 values of synthesized compounds. (n.d.). In ResearchGate. Retrieved from [Link]
-
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). In PMC. Retrieved from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). In PMC. Retrieved from [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (n.d.). In ResearchGate. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). In New Journal of Chemistry. Retrieved from [Link]
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2016). In Molecules. Retrieved from [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). In PubMed. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2020). In ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). In Chem 115 Myers. Retrieved from [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). In ResearchGate. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2022). In YouTube. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). In MDPI. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Bromo-3-chloroquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Halogenated Quinoline Scaffold
The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Halogenated quinolines, in particular, are of significant interest due to the profound impact of halogen substitution on the physicochemical and biological properties of the molecule. The introduction of bromine and chlorine atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets, making these derivatives valuable intermediates in the synthesis of novel therapeutic candidates. 4-Bromo-3-chloroquinoline is a key building block in this class of compounds, offering a versatile platform for further functionalization in drug discovery programs.
This document provides a comprehensive guide to the large-scale synthesis and purification of this compound, presenting a robust and scalable multi-step synthetic route. The protocols detailed herein are designed to be both practical for implementation in a laboratory setting and amenable to industrial scale-up.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound presents a challenge in achieving the desired regiochemistry of halogen substitution. Direct halogenation of the quinoline core often leads to a mixture of isomers, complicating purification and reducing the overall yield. To overcome this, a strategic approach is employed, beginning with a substituted aniline to control the placement of the chloro group, followed by the construction of the quinoline ring and subsequent introduction of the bromo group.
The selected synthetic pathway involves a three-step process:
-
Vilsmeier-Haack Cyclization: The synthesis commences with the reaction of 3-chloroaniline with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) to construct the quinoline scaffold, yielding 2,4-dichloro-3-formylquinoline.
-
Reductive Deformylation: The formyl group at the 3-position is then removed via a reductive process.
-
Halogen Exchange (Finkelstein Reaction): The final step involves a nucleophilic substitution reaction to replace the chloro group at the 4-position with a bromo group, affording the target compound, this compound.
This synthetic design offers a high degree of control over the substitution pattern, leading to the desired product with good purity and yield.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of 2,4-Dichloro-3-formylquinoline
This initial step utilizes the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloroaniline | 127.57 | 127.6 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 613.3 g (376 mL) | 4.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 292.4 g (310 mL) | 4.0 |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - |
| Ice | - | 2 kg | - |
| Sodium bicarbonate (sat. aq.) | - | As needed | - |
Protocol:
-
Vilsmeier Reagent Formation: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add N,N-Dimethylformamide (DMF) (310 mL, 4.0 mol). Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (376 mL, 4.0 mol) dropwise via the dropping funnel over a period of 2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The formation of the solid Vilsmeier reagent will be observed.
-
Reaction with 3-Chloroaniline: Dissolve 3-chloroaniline (127.6 g, 1.0 mol) in dichloromethane (DCM) (500 mL) and add it to the dropping funnel.
-
Add the 3-chloroaniline solution dropwise to the Vilsmeier reagent suspension over 1 hour. An exothermic reaction will occur.
-
After the addition, heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (2 kg) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,4-dichloro-3-formylquinoline as a solid.
Purification:
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
PART 2: Reductive Deformylation to 2,4-Dichloroquinoline
This step removes the formyl group to yield the 2,4-dichloroquinoline intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-3-formylquinoline | 226.05 | 226.1 g | 1.0 |
| Palladium on Carbon (10%) | - | 11.3 g | - |
| Ethanol | 46.07 | 2.0 L | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or Parr shaker | - |
Protocol:
-
In a 3 L hydrogenation vessel, dissolve 2,4-dichloro-3-formylquinoline (226.1 g, 1.0 mol) in ethanol (2.0 L).
-
Carefully add 10% palladium on carbon (11.3 g, 5 wt%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen or maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol (2 x 200 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude 2,4-dichloroquinoline.
Purification:
The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a suitable solvent such as ethanol or hexane.
PART 3: Halogen Exchange to this compound
The final step involves a Finkelstein reaction to introduce the bromine at the 4-position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloroquinoline | 198.04 | 198.0 g | 1.0 |
| Sodium Bromide (NaBr) | 102.89 | 154.3 g | 1.5 |
| Acetone | 58.08 | 2.0 L | - |
Protocol:
-
To a 3 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dichloroquinoline (198.0 g, 1.0 mol) and acetone (2.0 L).
-
Add sodium bromide (NaBr) (154.3 g, 1.5 mol) to the solution.
-
Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS. The formation of a precipitate (NaCl) indicates the reaction is proceeding.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (1 L) and wash with water (2 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude this compound.
Large-Scale Purification Protocol
For large-scale purification, recrystallization is the preferred method to obtain high-purity this compound.
Recrystallization Procedure:
-
Transfer the crude this compound to a large Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture. A mixture of ethanol and water, or isopropanol, is often effective.
-
Heat the mixture with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, cool the flask in an ice bath for 1-2 hours.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR | The spectrum should show the characteristic aromatic proton signals of the quinoline ring system, with appropriate chemical shifts and coupling constants consistent with the 4-bromo-3-chloro substitution pattern. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals with chemical shifts corresponding to the structure of this compound. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound, along with the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis can be used to determine the purity of the final product and to quantify any impurities. |
Safety Precautions
The synthesis of this compound involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
3-Chloroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Bromine-containing compounds: Can be corrosive and lachrymatory. Handle with care in a fume hood.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. Be prepared for potential exothermic reactions and have appropriate cooling baths on standby.
Conclusion
The synthetic and purification protocols detailed in this application note provide a reliable and scalable method for the production of high-purity this compound. By following these procedures, researchers and drug development professionals can efficiently access this valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The emphasis on a strategic synthetic design and robust purification techniques ensures the quality and consistency of the final product, which is paramount in the field of pharmaceutical research and development.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910 , 43 (2), 1528–1532. [Link]
-
Meth-Cohn, O.; Narine, B.; Tarnowski, B. A versatile new synthesis of quinolines and related fused pyridines. Part 1. The synthesis of 2-chloroquinoline-3-carbaldehydes. J. Chem. Soc., Perkin Trans. 11981 , 1520-1530. [Link]
-
PubChem. 3-Bromo-4-chloroquinoline. National Center for Biotechnology Information. [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-Bromo-3-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 4-bromo-3-chloroquinoline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile but sometimes challenging substrate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve optimal results in your synthetic endeavors.
Understanding the Substrate: this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dictated by several key factors:
-
Differential Halogen Reactivity: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1] This inherent difference in bond dissociation energy typically allows for selective reaction at the C4-position (bromine) over the C3-position (chlorine) under carefully controlled conditions.[1][2] The general reactivity trend for aryl halides in oxidative addition to a palladium(0) center is I > Br > OTf > Cl.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst. This can sometimes lead to catalyst poisoning or the formation of inactive complexes, thereby hindering the catalytic cycle.[3][4][5]
-
Electronic Effects: The electron-withdrawing nature of the quinoline ring system can influence the rate of oxidative addition and other steps in the catalytic cycle.[5]
This guide will address how to navigate these challenges to achieve high conversion and selectivity.
Troubleshooting Guide: Low Conversion and Side Reactions
This section is formatted in a question-and-answer style to directly address common problems.
Issue 1: Low or No Conversion to the Desired Product
Question: My cross-coupling reaction with this compound is showing little to no conversion of the starting material. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a frequent issue that can typically be traced back to a few key areas: the catalyst system, reaction conditions, or the integrity of your reagents.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Detailed Breakdown:
-
Catalyst Activity and Choice:
-
Inactive Catalyst: The active catalytic species is typically a Pd(0) complex.[5] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient. Consider using a modern, air-stable palladium pre-catalyst (e.g., a Buchwald G3 palladacycle) which reliably generates the active Pd(0) species.[6]
-
Ligand Selection: For challenging substrates like this compound, the choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos can stabilize the palladium center, promote the oxidative addition step, and prevent catalyst deactivation.[7] For Suzuki reactions, Pd(PPh₃)₄ or PdCl₂(dppf) are also common starting points.[3]
-
Catalyst Loading: While typically in the range of 1-5 mol%, you may need to empirically determine the optimal loading for this specific substrate.
-
-
Reaction Conditions:
-
Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed. Oxygen can lead to the formation of palladium oxides and promote undesirable side reactions like the homocoupling of boronic acids.[3]
-
Temperature: Cross-coupling reactions are often temperature-sensitive. If you are running the reaction at a lower temperature, a stepwise increase may be necessary to overcome the activation energy for the oxidative addition of the C-Br bond.
-
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig amination.[2] The strength and solubility of the base can significantly impact the reaction rate. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is often beneficial. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is commonly required.[6]
-
-
Reagent Quality:
-
Boronic Acid Integrity: Boronic acids can undergo dehydration to form boroxines or protodeboronation, especially upon prolonged storage.[5] Using a fresh batch of the boronic acid or converting it to a more stable derivative (e.g., a pinacol ester) can be helpful.
-
Solvent Purity: Ensure your solvents are anhydrous, as water can participate in side reactions.
-
Issue 2: Lack of Selectivity (Reaction at both C-Br and C-Cl)
Question: I am observing a mixture of products from the reaction at both the bromine and chlorine positions. How can I improve the selectivity for the C-Br bond?
Answer:
Achieving high selectivity for the more reactive C-Br bond over the C-Cl bond is a common goal with dihaloarene substrates. The key is to use milder reaction conditions that are sufficient to activate the C-Br bond but not the more robust C-Cl bond.
Strategies for Enhancing C-Br Selectivity:
| Parameter | Recommendation for High C-Br Selectivity | Rationale |
| Temperature | Start at a lower temperature (e.g., 60-80 °C) and slowly increase if needed. | The activation energy for C-Cl bond cleavage is higher than for C-Br. Lower temperatures will favor the kinetically preferred C-Br activation. |
| Ligand Choice | Use less electron-rich or more sterically hindered ligands initially. | Highly electron-rich ligands can facilitate the oxidative addition of the less reactive C-Cl bond. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Cl position. | Prolonged reaction times at elevated temperatures can lead to the slower reaction at the C-Cl bond. |
| Catalyst System | For Sonogashira couplings of dihaloquinolines, the choice of ligand on the palladium catalyst can govern regioselectivity.[8] | Different ligands can modulate the electronic and steric environment of the palladium center, influencing its reactivity towards different C-X bonds. |
Issue 3: Catalyst Deactivation (Reaction Stalls)
Question: My reaction starts but then stalls before completion. What could be causing catalyst deactivation?
Answer:
Catalyst deactivation with quinoline substrates is often due to the coordination of the quinoline nitrogen to the palladium center, which can inhibit the catalytic cycle.[3][4]
Mitigation Strategies for Catalyst Poisoning:
-
Use of Additives: In some cases, the addition of a Lewis acid can sequester the quinoline nitrogen, preventing its coordination to the palladium catalyst. For example, B(OMe)₃ has been shown to bind to Lewis basic heterocycles and restore palladium activity in Suzuki reactions.[5]
-
Ligand Design: The use of bulky phosphine ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium center.
-
Substrate Modification: While a more involved approach, converting the quinoline to its N-oxide can modulate the electronic properties of the ring and prevent direct coordination of the nitrogen to the palladium.[3] This strategy has been successfully employed in Suzuki-Miyaura couplings of quinoline derivatives.[9]
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction should I choose for my this compound?
A1: The choice depends on the desired bond formation:
-
For C-C bond formation with boronic acids/esters: Use the Suzuki-Miyaura coupling . It is a robust and versatile reaction with a wide tolerance for functional groups.[2]
-
For C-N bond formation with amines: The Buchwald-Hartwig amination is the method of choice.[10]
-
For C-C bond formation with terminal alkynes: The Sonogashira coupling is ideal.[7]
Q2: What is a good starting point for a Suzuki-Miyaura coupling of this compound?
A2: A reliable starting point would be:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of dioxane and water (e.g., 4:1).
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q3: For a Buchwald-Hartwig amination, what are the key considerations?
A3: The key is the combination of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base. A good starting point is:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) with a ligand like XPhos or SPhos (2-4 mol%).
-
Base: NaOtBu (1.5-2 equivalents).
-
Solvent: Toluene or dioxane.
-
Temperature: 90-110 °C.
Q4: Are there any special considerations for Sonogashira coupling with this substrate?
A4: Yes. In addition to the standard palladium catalyst and amine base, a copper(I) co-catalyst (e.g., CuI) is typically used.[7] However, copper-free conditions have also been developed. For dihaloquinolines, selective alkynylation at the more reactive halide is generally observed.[11][12]
Experimental Protocols
The following are representative, non-optimized protocols that should serve as a starting point for your experiments.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of haloquinolines.[13]
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Seal the vessel with a septum and evacuate and backfill with argon or nitrogen three times.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and add it to the reaction vessel under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the quinoline) via syringe.
Reaction and Work-up:
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Workflow for Cross-Coupling Reactions
Caption: A generalized experimental workflow for cross-coupling reactions.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
-
D. S. Chen, et al. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 486(7403), 380–384. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Sigman, M. S., & Norrby, P.-O. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Angewandte Chemie International Edition, 62(15). [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalysed Synthesis and Transformation of Quinolones. Chemical Society Reviews, 40(8), 4977–4993. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... ResearchGate. [Link]
-
Beletskaya, I. P., Latyshev, G. V., Tsvetkov, A. V., & Lukashev, N. V. (2004). The Chemoselective Alkynylation of Dihaloquinolines by the Sonogashira—Hagihara Reaction. Russian Chemical Bulletin, 53(6), 1331–1335. [Link]
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.
-
Zhang, Y., et al. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 13(1), 1-11. [Link]
-
Bio, M. M., et al. (2011). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 15(4), 829–835. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Percec, V., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Proceedings of the National Academy of Sciences, 113(44), 12349–12354. [Link]
-
ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Szöllősi, G., & Bartók, M. (2019). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 9(11), 934. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
de Souza, A. L. F., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(15), 4166-4181. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene. BenchChem.
-
Tóth, G., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(11), 2735-2766. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Česnek, M., et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 4(10), 1999-2003. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic Letters, 6(12), 2003–2006. [Link]
-
De Luca, L., & Giacomelli, G. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 16(18), 2132–2153. [Link]
-
Yamin, B. M., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Nanoparticles of Supported Palladium(II)-N2O2 Schiff Base Complex. Malaysian Journal of Chemistry, 24(2), 1-10. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Asghar, M. N., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(21), 5062. [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Crude 4-Bromo-3-chloroquinoline
Welcome to the dedicated support center for the purification of 4-Bromo-3-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic intermediate. Here, we provide not just protocols, but the underlying scientific principles and troubleshooting advice to empower you to achieve the desired purity for your downstream applications.
Understanding Your Crude Material: The First Step to Purity
The purification strategy for this compound is intrinsically linked to the impurities present in your crude product. The nature and quantity of these impurities will depend on the synthetic route employed. A common route to this class of compounds is through a Vilsmeier-Haack type cyclization of an appropriately substituted acetanilide followed by chlorination with an agent like phosphorus oxychloride (POCl₃).
Potential Impurities to Consider:
-
Unreacted Starting Materials: Such as the precursor aniline or acetanilide derivatives.
-
Isomeric Byproducts: Depending on the regioselectivity of the bromination and cyclization steps, you may have isomeric quinolines.
-
Hydrolysis Products: The 4-chloro group is susceptible to hydrolysis back to the corresponding 4-quinolinol, especially during aqueous workup.
-
Phosphorous-Containing Impurities: Residual POCl₃ and its hydrolysis byproducts can contaminate the crude product.
-
Polymeric or Tar-like Substances: Often formed under harsh reaction conditions.
A preliminary Thin-Layer Chromatography (TLC) analysis is crucial to visualize the complexity of your crude mixture and to guide the selection of an appropriate purification method.
Purification Method Selection: A Logic-Driven Approach
The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale of purification.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[1]
Frequently Asked Questions (FAQs) - Recrystallization
Q1: My compound is a brownish solid. How do I choose the right recrystallization solvent?
A1: The ideal solvent should dissolve your crude this compound sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be highly soluble at room temperature or insoluble even at high temperatures.
Solvent Screening Protocol:
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
Add a few drops of a test solvent to each tube at room temperature and observe the solubility.
-
If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound upon heating.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
Table 1: Suggested Solvents for Recrystallization of Halogenated Quinolines
| Solvent System | Polarity | Comments |
| n-Heptane or Hexane | Non-polar | Often effective for removing more polar impurities. A patent for the related 6-bromo-4-chloroquinoline suggests recrystallization from n-heptane.[2] |
| Ethanol/Water | Polar Protic | A mixed solvent system that can be fine-tuned. Dissolve the crude material in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[3] |
| Dichloromethane/Hexane | Biphasic | Dissolve in a minimal amount of hot dichloromethane and add hexane until turbidity is observed.[4] |
| Isopropanol | Polar Protic | Can be a good single solvent for moderately polar compounds. |
Q2: I've added hot solvent, but my compound has oiled out instead of dissolving. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this:
-
Add more solvent: The oil may dissolve with the addition of more hot solvent.
-
Switch to a higher boiling point solvent: This will ensure the dissolution occurs below the compound's melting point.
-
Use a mixed solvent system: Dissolve the oil in a good solvent and then add a poorer solvent to induce crystallization.
Q3: My solution is clear, but no crystals are forming upon cooling. What's the issue?
A3: This usually indicates that the solution is not saturated.
-
Evaporate some solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of your compound.
-
Induce crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus.
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
-
Cool to a lower temperature: Use a dry ice/acetone bath for a short period, but be mindful that rapid cooling can trap impurities.
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Column Chromatography: For Challenging Separations
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5] It is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: How do I select the right solvent system (mobile phase) for my column?
A1: The choice of eluent is critical for a successful separation. The goal is to find a solvent system that provides good separation between your product and impurities on a TLC plate.
-
Start with TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems of differing polarities (e.g., different ratios of hexane and ethyl acetate).
-
Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.3. This generally provides the best separation.
-
Common Solvent Systems: For halogenated quinolines, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane is a good starting point. A literature example for a related compound used a gradient of ethyl acetate in hexanes.[6]
Q2: My compound is streaking on the TLC plate. What does this mean for my column?
A2: Streaking on a TLC plate often indicates that the compound is too polar for the stationary phase or that the sample is overloaded. This can translate to poor separation on a column.
-
Add a Polar Modifier: Adding a small amount of a polar solvent like methanol or a few drops of triethylamine (if your compound is basic) to your eluent can often resolve streaking.
-
Reduce Sample Load: Overloading the column will lead to broad bands and poor separation. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel.
Q3: I don't see any spots on my TLC plate under UV light. How can I monitor my column fractions?
A3: While many aromatic compounds are UV-active, some may not be strongly so.
-
Use a Staining Reagent:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain that reacts with many organic compounds.
-
Iodine Chamber: Placing the dried TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.
-
Silver Nitrate Stain for Halogens: A solution of silver nitrate can be used to visualize halogenated compounds, which appear as dark spots upon UV irradiation.[7]
-
Step-by-Step Column Chromatography Protocol
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with a slurry of silica gel in the initial, least polar eluent. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
Caption: Step-by-step workflow for recrystallization.
Safety First: Handling this compound
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.
Consult the Safety Data Sheet (SDS) for detailed safety information before starting any experimental work.
References
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]
- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
-
TLC Visualization Reagents. EPFL. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]
- A kind of synthetic method of the bromo- quinoline of 4-.
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [Link]
-
POCl3 chlorination of 4-quinazolones. PubMed. [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository. [Link]
-
Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. [Link]
-
Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. ResearchGate. [Link]
- Process for the purification of phosphorus oxychloride.
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]
-
Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. [Link]
-
3-bromo-4-aminotoluene. Organic Syntheses Procedure. [Link]
-
Visualizing a TLC plate. YouTube. [Link]
-
Chromatography Basic Principles Involved In Separation Process. Jack Westin. [Link]
-
POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
4-Bromo-3-chloroaniline. PubChem. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
4-Bromo-3-chloropentanoic acid. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
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- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
Identifying side products in 4-Bromo-3-chloroquinoline reactions
Welcome to the technical support center for reactions involving 4-Bromo-3-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of side products in common synthetic transformations. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile dihalogenated heterocyclic compound primarily used in cross-coupling and nucleophilic substitution reactions. The differential reactivity of the C-Cl and C-Br bonds allows for selective functionalization. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds, typically with boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl quinolines through C-N bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with various nucleophiles (e.g., amines, alkoxides) to displace one of the halides.
Q2: Which halogen is more reactive in this compound, and why?
The chlorine at the 4-position is generally more reactive than the bromine at the 3-position in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[1][2] This is due to the electronic influence of the quinoline nitrogen atom, which activates the 4-position towards nucleophilic attack and oxidative addition of a palladium(0) catalyst.[1] The carbon at the 4-position is more susceptible to nucleophilic attack.[2]
Q3: What are the primary side products I should be aware of when working with this compound?
The most common side products are a result of hydrodehalogenation, hydrolysis, homocoupling (in Suzuki reactions), and reactions at the less reactive halogen. A summary is provided in the table below.
| Side Product | Common Reaction Type | Typical Mass Difference from Starting Material |
| 3-Chloroquinoline | All types | -79/81 (loss of Br) |
| 4-Bromoquinoline | All types | -35/37 (loss of Cl) |
| Quinoline | All types | -114 (loss of Br and Cl) |
| 3-Bromo-4-hydroxyquinoline | Hydrolysis | -18 (Cl replaced by OH) |
| Dimer of Coupling Partner | Suzuki-Miyaura | Varies |
| Di-substituted quinoline | All types | Varies |
Troubleshooting Guide: Side Product Identification and Mitigation
Issue 1: My mass spectrometry data shows a significant peak corresponding to the loss of bromine (-79/81 Da). What is happening?
This observation points to hydrodebromination , a common side reaction in palladium-catalyzed processes.
Causality: Hydrodehalogenation can occur through several mechanisms. In Buchwald-Hartwig aminations, a side reaction can be β-hydride elimination from the palladium-amido complex, which can lead to the formation of a hydrodehalogenated arene.[3] In Suzuki reactions, it can result from the premature protonolysis of the organoboron reagent (protodeborylation) followed by a reductive process, or from side reactions involving the palladium hydride species.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can be a proton source for protodeborylation and other hydrodehalogenation pathways.
-
Base Selection: The choice of base is critical. In some cases, a weaker base or a different base entirely can suppress hydrodehalogenation. For instance, in Suzuki couplings, using KF instead of stronger bases can be beneficial if you have base-labile functional groups.[4]
-
Ligand Choice: The phosphine ligand in palladium catalysis plays a crucial role. More electron-rich and bulky ligands can promote the desired reductive elimination over side reactions.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the pathways leading to hydrodehalogenation.
Issue 2: I am attempting a Suzuki coupling at the 4-position, but I am seeing a significant amount of starting material and a biaryl byproduct derived from my boronic acid.
This suggests that homocoupling of the boronic acid is competing with the desired cross-coupling reaction.
Causality: Homocoupling occurs when two molecules of the organoboron reagent couple with each other. This is often promoted by the presence of oxygen and can be catalyzed by the palladium species.
Mitigation Strategies:
-
Degassing: Thoroughly degas your reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help drive the cross-coupling reaction to completion, but a large excess may favor homocoupling.
-
Palladium Pre-catalyst: Use a well-defined palladium pre-catalyst that ensures the efficient generation of the active Pd(0) species.[5]
Issue 3: My reaction is complete, but I have a polar impurity that has a mass corresponding to the replacement of chlorine with a hydroxyl group.
This indicates that hydrolysis of the C-Cl bond has occurred, forming 3-Bromo-4-hydroxyquinoline (which exists in equilibrium with its tautomer, 3-Bromoquinolin-4(1H)-one).
Causality: The 4-position of the quinoline ring is susceptible to nucleophilic attack, and water or hydroxide ions can act as nucleophiles, especially at elevated temperatures.[6] Many syntheses of 4-chloroquinolines start from the corresponding 4-hydroxyquinolines, highlighting the reversibility of this process under certain conditions.[7][8]
Mitigation Strategies:
-
Anhydrous Conditions: As with hydrodehalogenation, maintaining strict anhydrous conditions is the primary way to prevent hydrolysis.
-
Non-aqueous Base: If a base is required, use a non-hydroxide, non-aqueous base such as triethylamine, DBU, or potassium carbonate.
-
Control of pH: Avoid strongly acidic or basic aqueous workups at elevated temperatures.
Issue 4: I intended to perform a monosubstitution, but my analysis shows evidence of a di-substituted product.
This is a common issue when the reaction conditions are too harsh or when there is a loss of selectivity.
Causality: While the 4-position is more reactive, the 3-position can also undergo substitution, particularly at higher temperatures, with prolonged reaction times, or with highly reactive nucleophiles or catalysts.[6]
Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature. It may be necessary to run the reaction at a lower temperature for a longer period.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the monosubstituted product is maximized.
-
Stoichiometry: Use a controlled amount of the nucleophile or coupling partner (typically 1.0-1.2 equivalents).
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Selective Suzuki-Miyaura Coupling at the 4-Position
-
To a dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Key Side Product Pathways
Caption: Common side product pathways from this compound.
Diagram: Troubleshooting Logic for Unexpected Mass Spec Peaks
Caption: Decision tree for identifying side products from mass spectrometry data.
References
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (n.d.).
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.).
-
3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (n.d.).
-
Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23). Retrieved January 24, 2026, from [Link]
- A Novel Reductive Dehalogenation Using Potassium Hydroxide/Polyethylene Clycol(400)/Xylene Mixtures. (n.d.).
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 24, 2026, from [Link]
-
Buchwald–Hartwig reaction: an update | Request PDF - ResearchGate. (2025, August 5). Retrieved January 24, 2026, from [Link]
-
S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1 - ResearchGate. (2025, August 6). Retrieved January 24, 2026, from [Link]
- US2769815A - Replacement of bromine by chlorine in aromatic compounds - Google Patents. (n.d.).
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). Retrieved January 24, 2026, from [Link]
-
4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). Retrieved January 24, 2026, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate. (2020, July 29). Retrieved January 24, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6). Retrieved January 24, 2026, from [Link]
-
Buchwald-Hartwig cross-coupling reaction - YouTube. (2020, February 13). Retrieved January 24, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 24, 2026, from [Link]
-
3-bromo-4-aminotoluene - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 24, 2026, from [Link]
-
(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022, January 15). Retrieved January 24, 2026, from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). Retrieved January 24, 2026, from [Link]
-
Halogenation and Dehalogenation in the Industry // Reactor Engineering - Class 153. (2015, March 11). Retrieved January 24, 2026, from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. download.atlantis-press.com [download.atlantis-press.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of 4-Bromo-3-chloroquinoline
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the selective Suzuki-Miyaura coupling of 4-bromo-3-chloroquinoline. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in this specific and nuanced cross-coupling reaction.
Introduction: The Challenge of Selectivity
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming carbon-carbon bonds.[1] However, when a substrate like this compound presents two different halogen atoms, achieving selective coupling at a single position becomes a significant challenge. The key to success lies in the judicious selection of the palladium catalyst and its associated ligands, which can exploit the inherent differences in the reactivity of the C-Br and C-Cl bonds.
Generally, the reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl > F. This is primarily due to the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst, the first and often rate-determining step in the catalytic cycle.[2]
Frequently Asked Questions (FAQs)
Q1: I am not seeing any product formation. What are the most common reasons for complete reaction failure?
A1: Complete reaction failure can be attributed to several factors:
-
Inactive Catalyst: Ensure your palladium source is active. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Poorly Chosen Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A ligand that is not electron-rich enough may not promote oxidative addition, especially with a more challenging substrate.
-
Inappropriate Base or Solvent: The base is essential for the transmetalation step.[3] The choice of base and solvent are often intertwined. Ensure your base is strong enough and sufficiently soluble in the chosen solvent system.
Q2: My reaction is giving me a mixture of products, with coupling at both the bromine and chlorine positions. How can I improve selectivity for the C-Br bond?
A2: Achieving high selectivity is the primary challenge with this substrate. Here's how to address it:
-
Ligand Choice is Key: The electronic and steric properties of the phosphine ligand play a pivotal role in selectivity.[4] Electron-rich and sterically bulky ligands are known to enhance the rate of oxidative addition. By carefully selecting a ligand, you can favor the cleavage of the weaker C-Br bond over the stronger C-Cl bond. For instance, bulky biarylphosphine ligands like SPhos or XPhos are excellent starting points.[5]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for C-Cl bond cleavage is higher than for C-Br bond cleavage. By providing less thermal energy, you can favor the lower energy pathway of C-Br activation.
-
Catalyst System: Some catalyst systems are inherently more selective. For example, systems that readily form monoligated Pd(0) species, often achieved with bulky ligands, can exhibit different selectivities compared to those that favor bis-ligated species.[5][6]
Q3: I am getting a low yield of the desired product, and I'm recovering a significant amount of my this compound starting material. What should I try?
A3: Low conversion with recovery of starting material suggests a slow or inhibited catalytic cycle. Consider the following:
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst and ligand loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome slow kinetics.
-
Screen Different Ligands: Your current ligand may not be optimal. Screening a small panel of ligands, including both electron-rich monophosphines (like t-Bu₃P) and biarylphosphines (like SPhos or RuPhos), can reveal a more effective catalyst system.
-
Change the Base/Solvent System: The combination of an inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and a suitable solvent (e.g., dioxane, toluene, DMF, often with water) is critical. If you are using a weaker base, switching to a stronger one like K₃PO₄ or Cs₂CO₃ could accelerate the transmetalation step.
Q4: I am observing the formation of a significant amount of homocoupled biaryl product from my boronic acid. How can I minimize this side reaction?
A4: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. Multiple cycles of vacuum/inert gas backfill are recommended.
-
Use a Boronic Ester: Pinacol boronic esters are often more stable and less prone to protodeboronation and homocoupling than their corresponding boronic acids.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid/ester. A large excess can sometimes lead to increased homocoupling.
Troubleshooting Guide
Problem 1: Low to No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a fresh batch of palladium precatalyst. 2. Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 3. Ensure proper in situ reduction of Pd(II) if used. |
| Oxygen Contamination | 1. Degas the solvent thoroughly before use. 2. Assemble the reaction under a positive pressure of inert gas. 3. Use a glovebox for sensitive reactions. |
| Sub-optimal Ligand | 1. Screen a panel of ligands with varying steric bulk and electron-donating ability (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos). |
| Incorrect Base/Solvent | 1. Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). 2. Ensure the base is finely powdered for better solubility and reactivity. 3. Screen different solvents (e.g., dioxane/water, toluene/water, DMF). |
Problem 2: Poor Selectivity (Coupling at both C-Br and C-Cl)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | 1. Lower the reaction temperature in 10-20 °C increments. 2. Monitor the reaction over a longer period at a lower temperature. |
| Ligand Not Selective | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to enhance the rate difference between C-Br and C-Cl oxidative addition.[5] |
| High Catalyst Loading | 1. Reduce the catalyst loading. High concentrations of the active catalyst can sometimes lead to less selective reactions. |
Problem 3: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | 1. Improve degassing procedure (e.g., freeze-pump-thaw cycles for very sensitive reactions). |
| Boronic Acid Instability | 1. Switch to the corresponding pinacol boronic ester. 2. Use freshly prepared or purified boronic acid. |
| Incorrect Stoichiometry | 1. Use a smaller excess of the boronic acid derivative (e.g., 1.1 equivalents). |
Catalyst and Ligand Selection: A Deeper Dive
The selective Suzuki coupling of this compound hinges on promoting the oxidative addition at the C4-Br bond while leaving the C3-Cl bond intact. This is governed by the kinetics of the oxidative addition step. For dihaloquinolines, it has been observed that 3,4-dihaloquinolines preferentially undergo coupling at the C4 position.[4] This inherent electronic preference provides a favorable starting point.
To further enhance this selectivity, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective for several reasons:
-
Promotion of Monoligated Species: Their steric bulk favors the formation of highly reactive, 12-electron monoligated Pd(0)L species, which are often more active in oxidative addition than their 14-electron bis-ligated counterparts.[5]
-
Enhanced Electron Density at Palladium: Their electron-donating nature increases the electron density on the palladium center, which facilitates the oxidative addition step, particularly for the more reactive C-Br bond.
Recommended Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 80-100 | A robust starting point for challenging couplings. |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ (2 equiv) | Dioxane | 90-110 | Good for substrates with moderate steric hindrance. |
| Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2 equiv) | DME/H₂O (4:1) | 80-90 | A more "classical" system, may require higher temperatures and show lower selectivity. |
Visualizing the Workflow
Catalyst Selection and Troubleshooting Logic
Caption: Decision tree for troubleshooting the Suzuki coupling of this compound.
Experimental Protocol: A Starting Point
This protocol is a robust starting point for the selective Suzuki coupling at the C4-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Toluene (anhydrous)
-
Deionized Water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
In a separate vial, weigh out Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and deionized water (e.g., a 10:1 ratio of toluene to water) to the Schlenk flask via syringe.
-
Add the catalyst and ligand mixture to the reaction flask under a positive flow of inert gas.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]
-
ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. Retrieved from [Link]
-
PubMed Central (PMC). (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ResearchGate. (n.d.). SuzukieMiyaura cross-coupling of 4-halo coumarins and pyrones a. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Retrieved from [Link]
-
ResearchGate. (2025, March 1). (PDF) Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Retrieved from [Link]
-
ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. Retrieved from [Link]
-
Sci-Hub. (n.d.). Palladium‐Catalyzed Direct C‐4 Arylation of 2,5‐Disubstituted Furans with Aryl Bromides. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from [Link]
-
PubMed Central (PMC) - PubMed. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Retrieved from [Link]
Sources
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- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Analysis of 4-Bromo-3-chloroquinoline Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of kinase inhibitor development, achieving target specificity is a paramount challenge. Off-target effects can lead to unforeseen toxicities and diminished therapeutic efficacy. This guide provides a comprehensive framework for the cross-reactivity analysis of novel inhibitors built upon the 4-Bromo-3-chloroquinoline scaffold, a promising but under-characterized chemical starting point for kinase-targeted drug discovery. As a Senior Application Scientist, my objective is to equip you with not only the "how" but also the "why" behind the critical experimental choices that underpin a robust selectivity assessment. While specific experimental data for this compound derivatives is not yet widely published, this guide will establish a rigorous analytical workflow and utilize data from closely related quinoline-based inhibitors as a comparative benchmark.
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoline ring system is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2][3] Its rigid, bicyclic structure provides a versatile platform for the strategic placement of functional groups that can engage with the ATP-binding pocket of protein kinases.[1][2] However, the conserved nature of the ATP-binding site across the kinome necessitates a thorough evaluation of an inhibitor's selectivity profile to mitigate the risk of off-target activities.[4][5]
Strategic Workflow for Cross-Reactivity Profiling
A comprehensive analysis of inhibitor cross-reactivity involves a multi-pronged approach, integrating high-throughput screening with detailed biophysical and cellular validation. This workflow ensures a holistic understanding of a compound's interaction landscape.
Figure 1: A phased workflow for comprehensive cross-reactivity analysis of kinase inhibitors.
Phase 1: Broad Kinome Screening with KINOMEscan®
The initial step in assessing selectivity is to profile the inhibitor against a large panel of kinases. The KINOMEscan® platform is an industry-standard competition binding assay that quantitatively measures the interactions between a test compound and a panel of over 480 kinases.[6]
Causality Behind Experimental Choice:
Unlike activity-based assays, which can be influenced by ATP concentration and substrate specificity, KINOMEscan® measures direct binding to the kinase active site. This provides a more direct and unbiased measure of a compound's intrinsic affinity for a wide range of kinases, making it an ideal primary screen to identify both intended and unintended targets.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Dissolve the this compound derivative in 100% DMSO to create a stock solution of known concentration (e.g., 10 mM).
-
Assay Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
-
Experimental Setup:
-
A proprietary DNA-tagged kinase is incubated with the test compound and the immobilized ligand in a multi-well plate.
-
After an equilibration period, unbound kinase is washed away.
-
The amount of bound kinase is quantified using qPCR of the DNA tag.
-
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a % Control value below a certain cutoff (e.g., <35%). The data can be visualized as a dendrogram, providing a clear representation of the inhibitor's selectivity across the kinome.
Comparative Data: Selectivity of Known Quinoline-Based Inhibitors
To provide context for the potential cross-reactivity of a novel this compound derivative, we can examine the selectivity profiles of established quinoline-based kinase inhibitors.
| Inhibitor | Primary Target(s) | Selectivity Score (S-score at 1µM) | Key Off-Targets (>90% inhibition at 1µM) | Reference |
| Bosutinib | ABL, SRC | 0.32 | LCK, HCK, FYN, BTK | [7] |
| Cabozantinib | MET, VEGFR2 | 0.15 | KIT, RET, AXL, FLT3 | [7] |
| Lenvatinib | VEGFR1-3, FGFR1-4, RET, KIT, PDGFRβ | 0.21 | SRC, LCK, EPHA2 | [7] |
Note: The selectivity score (S-score) is a measure of promiscuity, with lower scores indicating higher selectivity. It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.
Phase 2: Validating Cellular Target Engagement with CETSA
While in vitro screening provides a broad overview of potential interactions, it is crucial to confirm that the inhibitor engages its target(s) within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells.[8][9][10]
Causality Behind Experimental Choice:
CETSA directly measures the thermal stabilization of a target protein upon ligand binding.[8][9] An increase in the melting temperature (Tm) of the protein in the presence of the inhibitor provides strong evidence of direct physical interaction in a physiological context, thereby validating the in vitro findings.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to express the putative kinase target) to ~80% confluency.
-
Treat the cells with the this compound derivative at various concentrations (and a DMSO control) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.
-
Separate the soluble fraction (containing unbound, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method such as Western blotting or an immunoassay.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples.
-
The resulting melting curves are fitted to determine the Tm for each condition. A significant shift in Tm (ΔTm) in the presence of the inhibitor indicates target engagement.
-
Figure 2: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA).
Phase 3: Quantifying Binding Affinity with Isothermal Titration Calorimetry (ITC)
To obtain a detailed thermodynamic understanding of the inhibitor-target interaction, Isothermal Titration Calorimetry (ITC) is the gold standard.[11][12] ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[11][12]
Causality Behind Experimental Choice:
ITC provides a complete thermodynamic profile of the binding interaction in a label-free and solution-based format. This level of detail is crucial for lead optimization, as it allows for a deeper understanding of the structure-activity relationship (SAR) and the driving forces behind inhibitor potency and selectivity.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Express and purify the target kinase to a high degree of homogeneity.
-
Prepare a concentrated solution of the this compound derivative and a solution of the target kinase in the same, precisely matched buffer to minimize heats of dilution.[12]
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the kinase solution while maintaining a constant temperature.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is directly proportional to the heat change upon binding.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection, which is then plotted against the molar ratio of inhibitor to kinase.
-
This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
-
Comparative Data: Thermodynamic Parameters of Known Kinase Inhibitors
| Inhibitor | Target Kinase | Binding Affinity (Kd) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Gefitinib | EGFR | 5.4 nM | -10.2 | -1.2 | [11] |
| Dasatinib | ABL | <1 nM | -12.5 | -1.5 | [11] |
| Staurosporine | PKA | 2.2 nM | -7.8 | -4.1 | [11] |
Note: These values are illustrative and can vary depending on the specific experimental conditions.
Conclusion and Future Directions
The cross-reactivity profiling of any novel kinase inhibitor is a critical component of its preclinical development. For inhibitors based on the this compound scaffold, a systematic approach combining broad kinome screening, cellular target validation, and detailed biophysical characterization is essential. By comparing the data generated for a novel compound to that of well-characterized quinoline-based inhibitors, researchers can gain valuable insights into its selectivity and potential for off-target effects. This comprehensive analysis will guide lead optimization efforts and ultimately contribute to the development of safer and more effective targeted therapies.
As more data on the biological activities of this compound derivatives become available, this guide will serve as a living document, to be updated with specific comparative data to further refine our understanding of this promising chemical series.
References
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Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 866764. [Link]
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Solomon, V. R., & Lee, H. (2011). Synthesis and anti-breast cancer activities of substituted quinolines. Bioorganic & medicinal chemistry letters, 21(1), 478-481. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Asquith, C. R., & Lait, C. (2018). Synthesis and anti-breast cancer activities of substituted quinolines. Bioorganic & medicinal chemistry letters, 28(15), 2589-2593. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
